molecular formula C11H8BrNO2 B3306225 5-Bromo-2-methylquinoline-4-carboxylic acid CAS No. 926237-52-7

5-Bromo-2-methylquinoline-4-carboxylic acid

Cat. No.: B3306225
CAS No.: 926237-52-7
M. Wt: 266.09 g/mol
InChI Key: DCPYASDBSDKDGO-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Core in Chemical Sciences

The quinoline framework is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets, leading to diverse pharmacological effects. Its unique structure and the capacity for modification at various positions have made it a central focus of research for centuries.

The history of quinoline dates back to 1834, when it was first isolated from coal tar by Friedlieb Ferdinand Runge. A significant milestone in the evolution of quinoline research was the extraction of quinine (B1679958) from the bark of the Cinchona tree, which became the first effective treatment for malaria. acs.org This discovery spurred intense interest in quinoline-containing compounds. Early research focused on isolating and understanding natural alkaloids, but soon transitioned to synthetic chemistry. Numerous named reactions were developed to construct the quinoline ring system, allowing for the creation of a vast library of derivatives with tailored properties. This evolution from natural product isolation to targeted synthetic design highlights the enduring importance of the quinoline scaffold in chemical research. nih.gov

Quinoline derivatives are renowned for their exceptionally broad spectrum of biological activities. researchgate.net The scaffold is a key component in numerous drugs approved for clinical use. Historically, their most prominent role has been in the treatment of malaria, with compounds like quinine and chloroquine (B1663885) being foundational. acs.org However, their therapeutic applications extend far beyond parasitic diseases. The introduction of fluoroquinolones, such as ciprofloxacin, revolutionized the treatment of bacterial infections. In oncology, quinoline-based drugs like camptothecin (B557342) and its analogs have demonstrated potent anticancer activity. The versatility of the quinoline nucleus allows it to serve as a pharmacophore for a multitude of biological targets, leading to a wide array of therapeutic effects. nih.govfrontiersin.org

Pharmacological ActivityExample Quinoline-Based Drugs/CompoundsTherapeutic Area
AntimalarialQuinine, Chloroquine, MefloquineInfectious Diseases
AntibacterialCiprofloxacin, LevofloxacinInfectious Diseases
AnticancerCamptothecin, TopotecanOncology
Anti-inflammatory-Inflammatory Disorders
AntitubercularBedaquilineInfectious Diseases
Antiviral-Infectious Diseases
Table 1: Diverse Pharmacological Activities of Quinoline Scaffolds.

The widespread importance of quinolines has driven the development of numerous synthetic methods for their preparation. These reactions, often named after their discoverers, provide chemists with a robust toolbox for accessing a wide variety of substituted quinolines. These methods are crucial for both academic research and industrial-scale production of quinoline-based pharmaceuticals and materials.

Named ReactionReactantsPrimary Product Type
Doebner-von Miller ReactionAniline (B41778), α,β-unsaturated carbonyl compoundSubstituted quinolines
Skraup SynthesisAniline, glycerol, sulfuric acid, oxidizing agentUnsubstituted or simple quinolines
Pfitzinger ReactionIsatin (B1672199), carbonyl compound, baseQuinoline-4-carboxylic acids wikipedia.org
Doebner ReactionAniline, aldehyde, pyruvic acidQuinoline-4-carboxylic acids wikipedia.org
Friedländer Synthesis2-aminobenzaldehyde or ketone, compound with a methylene (B1212753) groupSubstituted quinolines
Combes Quinoline SynthesisAniline, β-diketoneSubstituted quinolines
Table 2: Key Named Reactions for the Synthesis of Quinolines.

Contextualizing Quinoline-4-carboxylic Acid Derivatives

Within the broad family of quinolines, derivatives bearing a carboxylic acid at the 4-position represent a particularly important subclass. This functional group significantly influences the molecule's physical, chemical, and biological properties. The title compound, 5-Bromo-2-methylquinoline-4-carboxylic acid, is a member of this specific class.

The defining feature of quinoline-4-carboxylic acids is the carboxyl group (-COOH) attached to the fourth carbon of the quinoline ring. This group is acidic and can participate in hydrogen bonding and form salt bridges, which are often crucial for interactions with biological targets like enzyme active sites. nih.gov The presence of this group also offers significant chemical versatility. It can be converted into a variety of other functional groups, such as esters, amides, and hydrazides, allowing for the synthesis of a wide range of derivatives with modulated properties. For instance, 2-phenylquinoline-4-carboxylic acid has been used as a starting material for novel histone deacetylase (HDAC) inhibitors by modifying the carboxylic acid moiety. nih.gov This versatility makes quinoline-4-carboxylic acids valuable intermediates in drug discovery and organic synthesis. chemimpex.comresearchgate.net

Research into quinoline-4-carboxylic acids is active and spans several scientific disciplines. In medicinal chemistry, these compounds are investigated for a wide array of therapeutic applications. They have been explored as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH) for potential anticancer therapies. nih.gov Furthermore, derivatives of 2-phenyl-quinoline-4-carboxylic acid have been evaluated as antibacterial agents. researchgate.net The core structure is also a key precursor for constructing other biologically active molecules. acs.org The synthesis of these compounds is a major area of research, with methods like the Pfitzinger and Doebner reactions being continuously refined to improve yields and accommodate a wider range of starting materials. wikipedia.orgwikipedia.orgnih.gov For example, 5-substituted isatins can be reacted with ketones in a Pfitzinger reaction to generate various quinoline-4-carboxylic acid derivatives. nih.govresearchgate.net This ongoing research underscores the compound class's potential in developing new therapeutic agents and advanced materials.

Rationale for Investigating Halogenated and Alkyl-Substituted Quinolines: The Case of this compound

The introduction of a bromine atom at the C-5 position of the quinoline ring significantly alters the compound's electronic properties, reactivity, and potential for biological interactions. Halogenation is a common strategy in medicinal chemistry to enhance the therapeutic profile of lead compounds.

Enhanced Biological Activity: Studies have repeatedly demonstrated that the presence of bromine on a quinoline scaffold can enhance its antiproliferative effects against various cancer cell lines. nih.govresearchgate.netbenthamdirect.com For instance, research on brominated quinolines has shown significant inhibitory activity, and the specific placement at positions like C-5 is crucial for this effect. nih.gov The introduction of a bromine atom can increase the lipophilicity of the molecule, which may improve its ability to permeate cell membranes.

Synthetic Handle: The bromine atom serves as a versatile synthetic handle, providing a reactive site for further molecular modifications. Bromoquinolines are valuable precursors for creating multifunctional quinoline compounds through reactions like palladium-catalyzed cross-coupling (e.g., Suzuki and Sonogashira reactions), which allow for the introduction of new carbon-carbon or carbon-heteroatom bonds. nih.gov This reactivity is crucial for developing libraries of related compounds to explore structure-activity relationships (SAR).

Modulation of Electronic Properties: The electron-withdrawing nature of bromine influences the electron density of the quinoline ring system. This can facilitate reactions with nucleophiles and alter the molecule's ability to participate in single-electron transfer processes, which can be relevant to its mechanism of action in biological systems. nih.gov Research on 8-aminoquinolines has shown that halogenation, particularly at the C-5 position, can have a positive effect on their antitumor and antimalarial bioactivities. nih.govbeilstein-journals.org

The methyl group at the C-2 position is not merely a passive substituent; it actively contributes to the molecule's physicochemical properties, metabolic stability, and synthetic accessibility. The strategic placement of methyl groups is a well-established tactic in drug design, often referred to as the "magic methyl" effect.

Alteration of Molecular Properties: A methyl group can influence the molecule's conformation and solubility. Its presence can create steric hindrance that locks the molecule into a more biologically active conformation. Furthermore, the C-2 methyl group can be a site for further chemical functionalization, serving as a point of attachment for other groups to refine the compound's properties. researchgate.netnih.gov

Influence on Bioactivity: The addition of a methyl group can significantly alter biological properties. Studies on quinoline-4-carboxylic acids have shown that a 2-methyl substituent can contribute to antioxidant activity. ui.ac.id In broader medicinal chemistry, methyl groups are known to improve metabolic stability by blocking sites susceptible to enzymatic degradation, thereby enhancing a drug's half-life.

Synthetic Pathways: The presence of the 2-methyl group is often a direct result of common quinoline synthesis methods, such as the Doebner reaction, which utilizes pyruvic acid. researchgate.net This makes 2-methylated quinolines readily accessible starting points for more complex derivatives. The methyl group itself can be activated for subsequent reactions, allowing for the synthesis of a diverse range of analogues. researchgate.netnih.gov

The carboxylic acid group at the C-4 position is arguably the most critical pharmacophoric feature of this molecular class, playing a pivotal role in both biological interactions and synthetic utility. nih.gov

Key Pharmacophore for Bioactivity: Quinoline-4-carboxylic acid is a well-established scaffold with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govnih.govnih.govresearchgate.net The carboxylic acid is often essential for the compound's mechanism of action. For example, in the context of dihydroorotate dehydrogenase (DHODH) inhibitors, the carboxylate group forms crucial salt bridges and hydrogen bond interactions with key amino acid residues in the enzyme's active site. nih.gov

Chelation and Molecular Interactions: It is speculated that the close proximity of the C-4 carboxylic acid and the quinoline nitrogen atom allows for the chelation of divalent metal ions, a potential mechanism for its pharmacological effects. nih.govresearchgate.net This functional group is a strong hydrogen bond donor and acceptor, enabling it to anchor the molecule to its biological target.

Point of Functionalization: The carboxylic acid group is a highly versatile functional group for synthetic modification. ui.ac.id It can be readily converted into esters, amides, and other derivatives, allowing for the fine-tuning of the compound's properties, such as solubility, permeability, and pro-drug potential. researchgate.netresearchgate.net This makes it an ideal attachment point for creating more complex molecules or linking the quinoline scaffold to other pharmacophores.

Scope and Objectives of Academic Research on this compound

Academic and industrial research focused on this compound and related structures is driven by several key objectives. The primary goal is the discovery and development of novel therapeutic agents by leveraging the unique combination of functional groups on the quinoline scaffold.

The main areas of investigation include:

Synthesis of Novel Derivatives: A major focus is on utilizing the three distinct functional groups as handles for chemical modification. The bromine at C-5 allows for cross-coupling reactions, the methyl group at C-2 can be functionalized, and the carboxylic acid at C-4 can be converted into various amides and esters. This enables the creation of large libraries of novel compounds for biological screening. researchgate.netrsc.org

Exploration of Anticancer Activity: Given that both bromination and the quinoline-4-carboxylic acid moiety are associated with antiproliferative effects, a significant objective is to evaluate these compounds as potential anticancer agents. nih.govrsc.org Research aims to identify derivatives with high potency against specific cancer cell lines and to elucidate their mechanisms of action, such as the inhibition of critical enzymes like topoisomerase or tubulin polymerization. researchgate.netrsc.orgnih.gov

Investigation of Anti-inflammatory and Antimicrobial Properties: The quinoline-4-carboxylic acid core is known to possess anti-inflammatory and antimicrobial properties. nih.govnih.govepa.gov Research seeks to develop new agents that can combat inflammatory diseases or act as novel antibiotics against resistant bacterial and fungal strains. researchgate.net

Data Tables

Table 1: Comparative Antiproliferative Activity (IC₅₀) of Various Quinoline Derivatives This table illustrates the impact of different substituents on the anticancer activity of the quinoline scaffold across various human cancer cell lines. Lower IC₅₀ values indicate higher potency.

Compound NameC-5 SubstituentOther Key SubstituentsCell LineIC₅₀ (µM)Reference
6,8-dibromo-5-nitroquinolineNitro6,8-DibromoHT2926.2 nih.gov
6,8-dibromo-5-nitroquinolineNitro6,8-DibromoHeLa24.1 nih.gov
5,7-dibromo-8-hydroxyquinolineBromo7-Bromo, 8-HydroxyC66.7 µg/mL researchgate.netbenthamdirect.com
5,7-dibromo-8-hydroxyquinolineBromo7-Bromo, 8-HydroxyHeLa8.5 µg/mL researchgate.netbenthamdirect.com
5,7-dibromo-8-hydroxyquinolineBromo7-Bromo, 8-HydroxyHT2910.2 µg/mL researchgate.netbenthamdirect.com
Quinoline-4-carboxylic acidHydrogen4-Carboxylic acidMCF7>100 µM nih.govresearchgate.net
Kynurenic acid (4-hydroxyquinoline-2-carboxylic acid)Hydrogen2-Carboxylic acid, 4-HydroxyMCF726.1 µM nih.govresearchgate.net

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-methylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-6-5-7(11(14)15)10-8(12)3-2-4-9(10)13-6/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPYASDBSDKDGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=N1)C=CC=C2Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment of each atom can be obtained.

The ¹H NMR spectrum of 5-Bromo-2-methylquinoline-4-carboxylic acid provides distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the quinoline (B57606) ring system typically resonate in the downfield region of the spectrum, with their chemical shifts influenced by the electron-withdrawing and anisotropic effects of the heterocyclic ring and the substituents. The bromine atom at the 5-position is expected to deshield the adjacent protons, shifting their signals to a lower field. The methyl group protons, being in an alkyl environment, appear in the upfield region of the spectrum. The carboxylic acid proton is characteristically found at a very low field, often as a broad signal.

Table 1: Hypothetical ¹H NMR Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
H-3 7.5 - 7.7 s
H-6 7.8 - 8.0 d
H-7 7.6 - 7.8 t
H-8 8.1 - 8.3 d
2-CH₃ 2.6 - 2.8 s

Note: This is a generalized table based on typical chemical shifts for similar structures and is not based on reported experimental data.

Complementing the proton data, the ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The carbonyl carbon of the carboxylic acid is typically the most deshielded, appearing at the downfield end of the spectrum. The aromatic and heterocyclic carbons resonate in the mid-field region, with the carbon atom bonded to the electronegative bromine atom showing a characteristic chemical shift. The upfield region of the spectrum contains the signal for the methyl group carbon.

Table 2: Hypothetical ¹³C NMR Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
C-2 155 - 160
C-3 120 - 125
C-4 145 - 150
C-4a 125 - 130
C-5 115 - 120
C-6 130 - 135
C-7 128 - 132
C-8 127 - 131
C-8a 148 - 152
2-CH₃ 20 - 25

Note: This is a generalized table based on typical chemical shifts for similar structures and is not based on reported experimental data.

While specific 2D NMR data for this compound is not available in the provided search results, the application of these techniques would be crucial for unambiguous structural assignment.

COSY (Correlation Spectroscopy) would reveal the spin-spin coupling network between protons, helping to trace the connectivity of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, confirming the C-H attachments.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds. This would be instrumental in assigning the quaternary carbons and confirming the substitution pattern, for instance, by observing correlations from the methyl protons to C-2 and C-3.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For quinoline-4-carboxylic acid derivatives, the main fragmentation pathways often involve the loss of the carboxylic acid group. chempap.org

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound (C₁₁H₈BrNO₂), HRMS would confirm this molecular formula. A key feature would be the isotopic pattern of the molecular ion peak, which would show two peaks of nearly equal intensity separated by two mass units, characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and then fragmented to produce product ions. This provides detailed structural information. In the case of this compound, the molecular ion would be selected and subjected to collision-induced dissociation. Based on studies of similar compounds, expected fragmentation pathways would include the loss of the carboxyl group (-COOH, 45 Da) or carbon dioxide (-CO₂, 44 Da). chempap.org Further fragmentation of the resulting bromo-methyl-quinoline core would provide additional structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural components.

The most prominent feature would be the absorptions associated with the carboxylic acid group. A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. vscht.czorgchemboulder.com Superimposed on this broad O-H band, the sharp C-H stretching vibrations of the methyl group and the quinoline ring are expected to appear around 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively. vscht.cz

Another key diagnostic peak is the carbonyl (C=O) stretching vibration, which for an aromatic carboxylic acid, typically appears as a strong, sharp band in the range of 1680-1710 cm⁻¹. orgchemboulder.com The conjugation of the carboxylic acid with the quinoline ring system influences the position of this band. Furthermore, the spectrum would display C-O stretching and O-H bending vibrations from the carboxylic acid group between 1210-1320 cm⁻¹ and around 1400-1440 cm⁻¹ and 910-950 cm⁻¹, respectively. orgchemboulder.com

Vibrations associated with the substituted quinoline ring will also be present. These include C=C and C=N stretching vibrations within the aromatic system, which are expected to produce a series of bands in the 1400-1600 cm⁻¹ region. The presence of the bromine atom is expected to give rise to a C-Br stretching vibration, which typically appears in the lower frequency region of the spectrum, generally between 500 and 600 cm⁻¹.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Vibrational Mode Functional Group Predicted Absorption Range (cm⁻¹) Intensity
O-H Stretch Carboxylic Acid 2500-3300 Strong, Very Broad
Aromatic C-H Stretch Quinoline Ring 3000-3100 Medium to Weak, Sharp
Aliphatic C-H Stretch Methyl Group 2850-3000 Medium to Weak, Sharp
C=O Stretch Carboxylic Acid 1680-1710 Strong, Sharp
C=C/C=N Stretch Quinoline Ring 1400-1600 Medium to Strong
O-H Bend Carboxylic Acid 1400-1440 Medium
C-O Stretch Carboxylic Acid 1210-1320 Medium to Strong
C-Br Stretch Bromo Group 500-600 Medium to Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π → π* transitions within the conjugated quinoline ring system. researchgate.net

Quinoline itself exhibits characteristic absorption bands, and the presence of substituents can cause shifts in the absorption maxima (λmax) to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths, as well as changes in absorption intensity. The extended π-system of the quinoline core is the primary chromophore.

Table 2: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

Electronic Transition Chromophore Predicted Absorption Region
π → π* Quinoline Ring System UV Region (approx. 250-350 nm)

X-ray Crystallography for Solid-State Structure Determination and Supramolecular Interactions

The molecule would likely crystallize in a arrangement that maximizes favorable intermolecular interactions. A primary and highly predictable interaction is the formation of hydrogen-bonded dimers through the carboxylic acid groups of two adjacent molecules. acs.org This is a very common and stable supramolecular synthon for carboxylic acids.

Table 3: Predicted X-ray Crystallography and Supramolecular Interaction Data for this compound

Parameter Predicted Feature
Crystal System Likely Monoclinic or Orthorhombic
  • π-π stacking of quinoline rings
  • Potential C-H···O interactions
  • Potential halogen bonding involving the bromine atom |
  • Chiroptical Spectroscopy (if applicable for chiral derivatives or interactions)

    Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. This compound itself is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, in an achiral solvent, it will not exhibit a chiroptical response. rsc.org

    However, chiroptical spectroscopy could become a relevant analytical tool under specific circumstances. If the molecule is derivatized with a chiral moiety, the resulting diastereomers would be chiral and would exhibit characteristic CD spectra. nih.gov Additionally, if the molecule interacts with a chiral environment, such as a chiral host molecule or a chiral solvent, it could show an induced circular dichroism (ICD) spectrum. tum.de Such studies could provide valuable information about the nature of non-covalent interactions between the quinoline derivative and the chiral species. In the absence of such chiral derivatization or interaction, chiroptical spectroscopy is not applicable to the parent compound.

    Computational and Theoretical Investigations of 5 Bromo 2 Methylquinoline 4 Carboxylic Acid

    Density Functional Theory (DFT) Calculations

    Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule such as 5-Bromo-2-methylquinoline-4-carboxylic acid, DFT calculations can elucidate a variety of its chemical and physical properties.

    The first step in a typical DFT study is the geometry optimization of the molecule, which involves finding the arrangement of atoms that corresponds to the minimum energy state. From this optimized geometry, a wealth of information about the molecule's electronic structure can be derived.

    The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining the electronic behavior of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap , is a key indicator of the molecule's chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

    The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. It provides a visual representation of the charge distribution on the molecule's surface. Different colors on the MEP map indicate regions of varying electrostatic potential. Typically, red areas signify regions of high electron density (electronegative) and are prone to electrophilic attack, while blue areas represent regions of low electron density (electropositive) and are susceptible to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential. For this compound, the MEP map would likely show negative potential around the carboxylic acid oxygen atoms and the nitrogen atom of the quinoline (B57606) ring, and positive potential near the hydrogen atoms.

    ParameterDescriptionSignificance for this compound
    Geometry Optimization Calculation of the most stable 3D structure of the molecule.Provides the foundational structure for all other computational analyses.
    HOMO Energy Energy of the highest occupied molecular orbital.Indicates the molecule's electron-donating ability.
    LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the molecule's electron-accepting ability.
    HOMO-LUMO Gap The energy difference between HOMO and LUMO.A larger gap implies higher stability and lower chemical reactivity.
    Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the molecule's surface.Identifies reactive sites for electrophilic and nucleophilic attack. researchgate.net

    DFT calculations are also widely used to predict various spectroscopic parameters, which can aid in the interpretation of experimental data.

    NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) for this compound can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach in conjunction with DFT. nih.govmdpi.com These predicted shifts can be correlated with experimental spectra to assist in the assignment of signals to specific atoms within the molecule.

    Vibrational Frequencies: The vibrational frequencies corresponding to the normal modes of vibration of the molecule can also be calculated using DFT. These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectra to help in the assignment of vibrational bands to specific functional groups and types of molecular motion. researchgate.netresearchgate.netnih.gov For this compound, characteristic frequencies for the carboxylic acid O-H and C=O stretching, as well as vibrations of the quinoline ring system, would be of particular interest.

    Spectroscopic ParameterComputational MethodApplication for this compound
    ¹H and ¹³C NMR Chemical Shifts GIAO-DFTAids in the structural elucidation and assignment of experimental NMR spectra. nih.govmdpi.com
    Vibrational Frequencies (IR/Raman) DFT Frequency CalculationHelps in the interpretation of experimental vibrational spectra by assigning bands to specific molecular motions. researchgate.netresearchgate.netnih.gov

    For molecules with rotatable bonds, such as the carboxylic acid group in this compound, conformational analysis is important. DFT can be used to calculate the energies of different conformers to determine their relative stabilities. This involves rotating the relevant dihedral angles and performing geometry optimization for each conformation to find the most stable, low-energy structures. Understanding the preferred conformation is crucial as it can influence the molecule's reactivity and its ability to interact with other molecules.

    Molecular Docking Studies for Receptor-Ligand Interactions

    Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. d-nb.info This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-target interactions.

    In the context of this compound, molecular docking could be employed to investigate its potential to bind to various biological targets. The process involves computationally placing the ligand into the binding site of a receptor and evaluating the binding affinity using a scoring function. The results can predict the most likely binding mode and provide an estimate of the binding energy, which indicates the strength of the interaction. For instance, docking studies on similar quinoline carboxylic acid derivatives have been used to explore their inhibitory potential against enzymes like dihydroorotate (B8406146) dehydrogenase. nih.gov

    A key outcome of molecular docking is the detailed visualization and analysis of the intermolecular interactions that stabilize the ligand-receptor complex. These interactions are fundamental to molecular recognition and binding.

    Hydrogen Bonding: These are strong, directional interactions between a hydrogen atom donor (e.g., the -OH of the carboxylic acid) and a nearby acceptor atom (e.g., an oxygen or nitrogen on an amino acid residue). The carboxylic acid group of this compound would be a prime candidate for forming hydrogen bonds within a receptor's active site. mdpi.com

    Halogen Bonding: The bromine atom in this compound can participate in halogen bonding. This is a noncovalent interaction where the halogen atom acts as an electrophilic species, interacting with a nucleophilic site on the receptor.

    Hydrophobic Interactions: These interactions occur between nonpolar groups, such as the aromatic quinoline ring system, and hydrophobic pockets within the receptor. These are driven by the entropic effect of displacing water molecules from the binding site.

    By identifying these key interactions, molecular docking can provide a rational basis for the design of new molecules with improved binding affinity and selectivity for a specific biological target.

    Interaction TypeDescriptionPotential Role for this compound
    Hydrogen Bonding An attractive interaction between a hydrogen atom and an electronegative atom.The carboxylic acid group is a strong hydrogen bond donor and acceptor. mdpi.com
    Halogen Bonding A noncovalent interaction involving a halogen atom.The bromine atom can act as a halogen bond donor.
    Hydrophobic Interactions Interactions between nonpolar molecular surfaces.The quinoline ring system can engage in hydrophobic interactions.
    π-π Stacking Attractive, noncovalent interactions between aromatic rings.The quinoline ring can stack with aromatic amino acid residues in a receptor.

    Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

    Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are pivotal computational tools in modern drug discovery, enabling the prediction of biological activity and the identification of essential structural motifs required for interaction with a biological target. These in silico methods are particularly valuable in the rational design of novel derivatives of scaffolds like quinoline-4-carboxylic acid.

    The development of predictive QSAR models for quinoline-4-carboxylic acid derivatives involves establishing a mathematical correlation between the compounds' structural properties (descriptors) and their biological activities. nih.gov While specific QSAR models for this compound are not extensively documented in publicly available literature, the methodology is well-established for this class of compounds.

    Typically, a series of quinoline derivatives with known biological activities (e.g., inhibitory concentrations, IC50) are used as a training set. tandfonline.com For each molecule in the series, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

    2D Descriptors: These are calculated from the 2D representation of the molecule and include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), and physicochemical properties (e.g., logP, molar refractivity).

    3D Descriptors: These are derived from the 3D conformation of the molecule and include steric descriptors (e.g., molecular volume, surface area) and electronic descriptors (e.g., dipole moment, partial charges).

    Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build a QSAR model that best fits the training set data. nih.gov The predictive power of the resulting model is then validated using an external test set of compounds that were not used in the model development.

    For quinoline-4-carboxylic acid derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. tandfonline.com These methods generate 3D contour maps that visualize the regions where steric bulk, electrostatic charge, hydrophobicity, and hydrogen bonding potential are favorable or unfavorable for biological activity. Such models provide a detailed understanding of the structure-activity relationship and can be used to predict the activity of novel compounds, including this compound.

    Table 1: Common Structural Descriptors in QSAR Models for Quinoline Derivatives
    Descriptor TypeExamplesRelevance to Biological Activity
    PhysicochemicalLogP (Lipophilicity), Molar Refractivity (MR)Influences membrane permeability and solubility.
    ElectronicDipole Moment, Partial Atomic ChargesGoverns electrostatic interactions with the target protein.
    StericMolecular Volume, Surface AreaDetermines the fit of the molecule in the binding pocket.
    TopologicalWiener Index, Kier & Hall Connectivity IndicesReflects molecular size, shape, and branching.

    Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific biological target. For the quinoline-4-carboxylic acid scaffold, pharmacophore models have been developed to elucidate the key features responsible for their various biological activities, such as antiviral or enzyme inhibition. elsevierpure.com

    A typical pharmacophore model for a quinoline-4-carboxylic acid derivative might include:

    A Hydrogen Bond Acceptor: The carboxylic acid group is a crucial feature, often forming key hydrogen bonds with amino acid residues in the active site of a target protein. nih.gov

    Aromatic Rings: The quinoline core itself, and any additional aromatic substituents, can engage in π-π stacking or hydrophobic interactions with the target.

    A Hydrophobic Group: The methyl group at the 2-position and the bromo substituent at the 5-position would contribute to the hydrophobic character of the molecule, potentially occupying a hydrophobic pocket within the binding site.

    The specific arrangement and nature of these features are critical. For instance, the distance and angles between the hydrogen bond acceptor and the aromatic rings can determine the binding affinity and selectivity of the compound. The bromine atom at the 5-position, being an electron-withdrawing and lipophilic group, can significantly influence the electronic properties of the quinoline ring and its hydrophobic interactions, thereby modulating the biological activity. Similarly, the methyl group at the 2-position provides steric bulk and hydrophobicity, which can be crucial for fitting into a specific binding pocket.

    By understanding these critical structural features, medicinal chemists can design new derivatives of this compound with potentially enhanced potency and selectivity.

    Molecular Dynamics Simulations for Dynamic Behavior and Binding Pathway Analysis

    Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. For this compound, MD simulations can provide valuable insights into its dynamic properties and its interaction with biological targets at an atomic level. nih.gov

    In a typical MD simulation, the molecule of interest, often in complex with a target protein and surrounded by solvent molecules, is subjected to a set of physical laws governing molecular motion. The simulation then calculates the trajectory of every atom in the system over time, providing a detailed view of the molecule's conformational changes, flexibility, and interactions with its environment. nih.gov

    Key applications of MD simulations for this compound include:

    Binding Stability Analysis: By running an MD simulation of the ligand-protein complex, researchers can assess the stability of the binding pose predicted by molecular docking. Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored over the simulation time to determine if the complex remains stable. nih.gov

    Interaction Analysis: MD simulations allow for a detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. This can reveal which interactions are persistent and crucial for binding.

    Conformational Flexibility: The simulation can reveal the flexibility of different parts of the this compound molecule and the target protein upon binding. This information is crucial for understanding the induced-fit mechanism of binding.

    Binding Pathway and Free Energy Calculations: Advanced MD techniques can be used to explore the pathway of a ligand binding to or unbinding from a protein, and to calculate the binding free energy, which is a more accurate measure of binding affinity than docking scores.

    In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) – Focusing on Physicochemical Properties Relevant to Research Design

    In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery to assess the "drug-likeness" of a compound. For a research compound like this compound, predicting its physicochemical properties is essential for designing structure-activity relationship (SAR) studies and interpreting biological data.

    Lipophilicity, typically expressed as the logarithm of the partition coefficient (logP), is a key parameter that influences a compound's absorption, distribution, and ability to cross cell membranes. A balanced lipophilicity is crucial for optimal pharmacokinetic properties. Other important physicochemical properties include molecular weight, number of hydrogen bond donors and acceptors, and polar surface area (PSA).

    While experimental data for this compound is scarce, its physicochemical properties can be predicted using various computational models. These predictions are valuable for guiding the synthesis of analogs with improved properties in SAR studies. For example, if the predicted lipophilicity is too high, chemists might design analogs with more polar substituents to improve solubility.

    Table 2: Predicted Physicochemical Properties of this compound and Related Compounds
    PropertyPredicted Value for this compound (Estimated)Relevance in Research Design
    Molecular Weight266.09 g/molGenerally, lower molecular weight is preferred for better absorption.
    XLogP3-AA~2.8-3.5Indicates moderate lipophilicity, which is often favorable for cell permeability.
    Hydrogen Bond Donors1 (from the carboxylic acid)Influences solubility and interactions with biological targets.
    Hydrogen Bond Acceptors3 (from the quinoline nitrogen and carboxylic acid oxygens)Important for forming hydrogen bonds with target proteins.
    Rotatable Bond Count1 (the C-C bond of the carboxylic acid)A lower number of rotatable bonds generally correlates with better oral bioavailability.
    Topological Polar Surface Area (TPSA)~50-60 ŲPredicts the ability of the molecule to permeate cell membranes.

    Note: The predicted values for this compound are estimated based on the properties of similar compounds and general chemical principles, as specific computational studies for this exact molecule are not widely published. nih.gov

    These in silico predictions, while not a substitute for experimental validation, provide a valuable framework for the rational design and optimization of this compound and its derivatives in a research setting.

    Mechanistic Aspects of Biological Activity and Structure Activity Relationships

    Structure-Activity Relationship (SAR) Studies of 5-Bromo-2-methylquinoline-4-carboxylic Acid Analogs

    Role of the Methyl Group at C-2 in Modulating Activity

    The presence of a methyl group at the C-2 position of the quinoline (B57606) ring is a key determinant of the compound's biological profile. This small alkyl group can influence activity through a combination of steric and electronic effects. Research on related quinoline-4-carboxylic acid derivatives indicates that modifications at the C-2 position significantly impact their biological efficacy.

    For instance, studies on the antioxidant activity of quinoline-4-carboxylic acid derivatives have shown that the nature of the substituent at the C-2 position is crucial. In a comparative study, 2-methylquinoline-4-carboxylic acid demonstrated notable antioxidant properties. ui.ac.id When the methyl group at C-2 is replaced by a larger 4-methylphenyl group, the antioxidant activity is further enhanced. ui.ac.id This suggests that the C-2 position can tolerate bulkier substituents, which may lead to improved interactions with biological targets. The methyl group in this compound likely contributes to a baseline level of activity, which can be fine-tuned by other substituents on the quinoline scaffold.

    The cytotoxic effects of quinoline derivatives have also been linked to the substitution pattern. In pyrazolo[4,3-f]quinoline derivatives, a methyl group on the pyridine (B92270) heterocycle (ring B) resulted in remarkably high cytotoxic effects, with one compound showing only 22.89% cell proliferation. mdpi.com This effect was diminished when the methyl group was replaced by a methoxy (B1213986) substituent, highlighting the specific role of the methyl group in modulating this particular biological outcome. mdpi.com

    Significance of the Carboxylic Acid Group at C-4 for Target Interaction

    The carboxylic acid group at the C-4 position is a cornerstone of the biological activity of this class of compounds, often acting as the primary anchor for interaction with biological targets. This functional group is ionizable at physiological pH, allowing it to form strong ionic bonds, salt bridges, and hydrogen bonds with amino acid residues in enzyme active sites or receptors.

    In the context of dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors, the carboxylate of quinoline-based analogues like brequinar (B1684385) is known to form a critical salt bridge with an arginine residue (R136) and a potential hydrogen bond with a glutamine residue (Q47) in the enzyme's binding pocket. nih.gov This interaction is fundamental to the inhibitory activity of the molecule. The carboxylic acid group of this compound is thus predicted to be essential for its binding affinity to its respective biological targets.

    Furthermore, the proximity of the C-4 carboxylic acid to the quinoline ring nitrogen atom allows for the chelation of divalent metal ions. nih.gov This chelating property is speculated to be a potential molecular mechanism for the cytotoxic and anti-inflammatory pharmacologies observed in some quinoline derivatives. nih.gov The planarity of the quinoline system facilitates this interaction, which can be crucial for inhibiting metalloenzymes or interfering with cellular processes that depend on these ions.

    The following table summarizes the key interactions mediated by the C-4 carboxylic acid group in quinoline derivatives:

    Interaction TypeInteracting Residue/IonBiological Target ExampleReference
    Salt BridgeArginine (R136)Dihydroorotate Dehydrogenase (DHODH) nih.gov
    Hydrogen BondGlutamine (Q47)Dihydroorotate Dehydrogenase (DHODH) nih.gov
    Metal ChelationDivalent Metal IonsMetalloenzymes nih.gov

    Influence of Substituents on the Quinoline Ring on Potency and Selectivity

    The nature and position of substituents on the quinoline ring play a pivotal role in modulating the potency and selectivity of the compound. The bromine atom at the C-5 position of this compound is expected to significantly influence its pharmacokinetic and pharmacodynamic properties. Halogen atoms like bromine can increase lipophilicity, which may enhance membrane permeability and oral bioavailability. Additionally, they can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity and selectivity.

    Structure-activity relationship (SAR) studies on various quinoline derivatives have consistently demonstrated the profound impact of ring substituents. For example, in a series of tacrine-quinoline hybrids designed as cholinesterase inhibitors, a 5-fluoro substitution led to the most potent butyrylcholinesterase (BuChE) inhibition and improved acetylcholinesterase (AChE) inhibition compared to the unsubstituted analog. mdpi.com In contrast, a 5,7-dichloro substitution resulted in a marked reduction in activity, likely due to steric hindrance or an altered electronic distribution. mdpi.com

    Similarly, in another study on antimalarial quinoline-imidazole hybrids, the presence of an electron-donating methoxy group at C-2 enhanced activity, while an electron-withdrawing chloro group at the same position led to a loss of activity. rsc.org In a different context, a bromine atom at the C-6 position was found to be an essential moiety for improving the activity of certain quinoline derivatives. rsc.org These findings underscore the principle that the electronic properties (electron-donating vs. electron-withdrawing) and the steric bulk of substituents on the quinoline ring are critical for fine-tuning the biological activity. The 5-bromo substituent in the title compound likely confers a specific electronic and steric profile that dictates its potency and selectivity for its biological targets.

    The table below illustrates the effect of different substituents on the activity of quinoline derivatives:

    Compound SeriesSubstituent and PositionEffect on ActivityReference
    Tacrine-Quinoline Hybrids5-FluoroIncreased BuChE and AChE inhibition mdpi.com
    Tacrine-Quinoline Hybrids5,7-DichloroMarkedly reduced activity mdpi.com
    Quinoline-Imidazole Hybrids2-Methoxy (electron-donating)Enhanced antimalarial activity rsc.org
    Quinoline-Imidazole Hybrids2-Chloro (electron-withdrawing)Loss of antimalarial activity rsc.org
    Quinoline Derivatives6-BromoEssential for activity improvement rsc.org

    Comparative Analysis with Other Quinoline Derivatives and Related Heterocycles

    The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of therapeutic agents. rsc.orgnih.gov this compound belongs to this broad family, and its biological profile can be understood by comparing it with other quinoline derivatives and related heterocyclic compounds.

    Quinoline derivatives exhibit a remarkable diversity of biological activities, including antimalarial, anticancer, antibacterial, antifungal, and antiviral properties. nih.govresearchgate.net For instance, the 4-aminoquinoline (B48711) core is central to the antimalarial drugs chloroquine (B1663885) and amodiaquine. In contrast, the 2-aryl-quinoline-4-carboxylic acid scaffold has been investigated for its potential as antileishmanial agents, with N-myristoyltransferase identified as a promising target. nih.gov

    Compared to quinoline-based hydroxamic acid derivatives that act as dual DNA methyltransferase (DNMT) and histone deacetylase (HDAC) inhibitors, this compound lacks the hydroxamic acid moiety, suggesting a different mechanism of action. acs.org The former compounds, such as compound Y7, show potent inhibition of DNMT1 and HDAC1 and exhibit significant antitumor efficacy. acs.org

    The biological activity of quinoline derivatives is also heavily influenced by the nature of the heterocyclic system itself. For example, replacing an 8-hydroxyquinoline (B1678124) moiety with an 8-aminoquinoline (B160924) in certain hybrid molecules generally enhances inhibitory potency against cholinesterases. mdpi.com This suggests that even subtle changes in the quinoline core can lead to significant differences in biological activity.

    The broader class of N-heterocycles also provides a basis for comparison. For example, tacrine (B349632), a tetracyclic acridine (B1665455) derivative, is a known cholinesterase inhibitor. mdpi.com Hybrid molecules combining the tacrine scaffold with a quinoline moiety have been synthesized to create multifunctional agents for Alzheimer's therapy. mdpi.com This highlights a common strategy in drug design where different heterocyclic systems are combined to achieve desired therapeutic effects. The biological potential of this compound is thus defined not only by its specific substituents but also by the inherent properties of the quinoline ring system, which distinguishes it from other heterocyclic compounds.

    Applications in Organic Synthesis and Materials Science Research

    Role as a Precursor or Building Block in Complex Molecule Synthesis

    As a heterocyclic building block, 5-Bromo-2-methylquinoline-4-carboxylic acid serves as a foundational component for constructing more elaborate chemical structures. The quinoline-4-carboxylic acid framework is a common starting point in multi-step synthetic pathways. chemicalbook.comamericanelements.com

    Quinoline-4-carboxylic acids are instrumental in the synthesis of a variety of heterocyclic systems. Classic organic reactions, such as the Pfitzinger and Doebner reactions, are commonly employed to construct the quinoline (B57606) core itself from simpler precursors like isatin (B1672199) or anilines. americanelements.com Once formed, the carboxylic acid group on a compound such as this compound can be converted into other functional groups (e.g., esters, amides), facilitating the fusion of additional rings or the attachment of complex side chains. This versatility allows chemists to create a diverse library of novel heterocyclic compounds built upon the quinoline scaffold.

    The quinoline-4-carboxylic acid skeleton is a privileged structure in medicinal chemistry, recognized for its presence in numerous compounds with therapeutic potential. Researchers often incorporate this scaffold into new drug candidates to harness its inherent biological activity.

    A notable application is in the design of enzyme inhibitors. For instance, the general structure of 2-substituted-quinoline-4-carboxylic acids has been integrated into the "cap" moiety of histone deacetylase (HDAC) inhibitors, which are a class of anticancer agents. In this context, the quinoline part of the molecule interacts with residues at the opening of the enzyme's active site. Similarly, analogues of quinoline-4-carboxylic acid have been developed as potent inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme critical for pyrimidine (B1678525) biosynthesis and a target for therapies against cancer, parasitic diseases, and autoimmune disorders. The carboxylic acid group is often crucial for activity, forming key interactions like salt bridges within the enzyme's binding pocket.

    Below is a table summarizing examples of bioactive scaffolds derived from the quinoline-4-carboxylic acid core.

    Target Class Specific Enzyme/Receptor Target Role of Quinoline-4-Carboxylic Acid Scaffold Reference Example
    Enzyme InhibitorsHistone Deacetylases (HDACs)Forms the "cap" group, interacting with the active site entrance.2-Phenylquinoline-4-carboxylic acid derivatives
    Enzyme InhibitorsDihydroorotate Dehydrogenase (DHODH)Core scaffold where the carboxylate forms a salt bridge with key residues.Brequinar (B1684385) analogues
    VariousAntimalarial, antibacterial, antiviral agentsServes as a key pharmacophore.Chloroquine (B1663885), Cinchophen

    Catalytic Applications or Ligand Design (if applicable)

    While direct catalytic applications of this compound are not widely documented, its structural motifs are highly relevant to ligand design for coordination chemistry. The nitrogen atom in the quinoline ring and the oxygen atoms of the carboxylate group can act as coordination sites for metal ions. This chelating ability makes quinoline carboxylic acids excellent candidates for use as ligands in the synthesis of metal complexes and coordination polymers.

    Advanced Materials Research (if applicable, e.g., in optoelectronics, coordination polymers)

    The ability of quinoline carboxylic acids to function as organic linkers with metal ions has led to their use in advanced materials research, particularly in the construction of coordination polymers, also known as metal-organic frameworks (MOFs). These materials are crystalline solids composed of metal ions or clusters connected by organic ligands, forming one-, two-, or three-dimensional networks.

    Research has shown that related molecules, such as quinoline-2,4-dicarboxylic acid, can be used to build 3D coordination polymers with lanthanide ions like Nd(III), Eu(III), and Tb(III). The structure and properties of these materials are influenced by factors like the specific metal ion used and the synthesis temperature. Such coordination polymers are investigated for a range of potential applications including luminescence, magnetism, and gas storage, owing to their ordered, porous structures. The incorporation of a functionalized building block like this compound could introduce specific properties to the resulting material.

    The table below outlines the components and characteristics of coordination polymers built from similar quinoline-based ligands.

    Ligand Type Metal Ion(s) Resulting Structure Type Potential Application Area
    Quinoline-2,4-dicarboxylic acidLanthanides (Nd, Eu, Tb)3D Coordination PolymerLuminescence, Magnetism
    Polycarboxylic AcidsDysprosium (Dy)3D Metal-Organic Framework (MOF)Magnetism (Slow Magnetic Relaxation)

    Future Research Directions and Perspectives for 5 Bromo 2 Methylquinoline 4 Carboxylic Acid

    Exploration of Novel Synthetic Pathways and Sustainable Synthesis

    The synthesis of quinoline-4-carboxylic acids has traditionally been dominated by methods such as the Doebner and Pfitzinger reactions. mdpi.comresearchgate.net The Doebner reaction, a three-component reaction involving an aniline (B41778), an aldehyde, and pyruvic acid, offers a versatile route to 2-substituted quinoline-4-carboxylic acids. mdpi.comnih.gov Similarly, the Pfitzinger reaction, which condenses isatin (B1672199) with a carbonyl compound, provides access to this scaffold, often under basic conditions. mdpi.com

    Future research will likely focus on overcoming the limitations of these classical methods, such as harsh reaction conditions, low yields with certain substituted substrates, and the use of hazardous reagents. researchgate.netnih.govacs.org A significant opportunity lies in the development of "green" and sustainable synthetic protocols. This includes the use of environmentally benign solvents like water or ethylene (B1197577) glycol, the application of microwave irradiation to reduce reaction times and improve yields, and the development of novel catalysts, including recyclable magnetic nanoparticles. mdpi.comacs.orgresearchgate.netmdpi.com One-pot multicomponent reactions are particularly attractive as they align with the principles of green chemistry by minimizing waste and improving efficiency. researchgate.netmdpi.com For 5-Bromo-2-methylquinoline-4-carboxylic acid specifically, research could explore modified Doebner reactions using 4-bromoaniline (B143363) and pyruvic acid, potentially catalyzed by novel, recoverable catalysts to enhance sustainability.

    Table 1: Comparison of Synthetic Methodologies for Quinoline-4-Carboxylic Acids

    Methodology Description Potential Advantages for Sustainable Synthesis
    Doebner Reaction A three-component reaction of anilines, aldehydes, and pyruvic acid. mdpi.comnih.gov Amenable to one-pot procedures and the use of green solvents. researchgate.netmdpi.com
    Pfitzinger Reaction Condensation of isatin with a carbonyl compound under basic conditions. mdpi.com Can be adapted for microwave-assisted synthesis to improve efficiency. mdpi.com
    Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate chemical reactions. mdpi.com Reduced reaction times, increased yields, and often milder conditions. mdpi.com
    Nanoparticle Catalysis Employs catalysts, such as ionically tagged magnetic nanoparticles, to facilitate the reaction. acs.org High efficiency, mild reaction conditions, and catalyst recyclability. acs.org

    Advanced Mechanistic Studies and Target Validation

    Understanding the precise molecular mechanisms by which this compound and its derivatives exert their biological effects is crucial for their development as therapeutic agents or research tools. The quinoline-4-carboxylic acid scaffold is known to interact with a variety of biological targets. For instance, derivatives have been shown to inhibit enzymes like dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for cell proliferation. nih.govelsevierpure.comacs.org The carboxylic acid moiety is often critical for activity, forming key interactions such as salt bridges or hydrogen bonds within the target's active site. nih.gov

    Future research should employ a structure-guided approach to identify and validate specific molecular targets. This involves designing analogs of this compound to probe interactions with potential residues in a binding pocket. nih.gov Techniques such as X-ray crystallography of the compound bound to its target protein can provide invaluable insights into the binding mode and guide the design of more potent and selective molecules. elsevierpure.comacs.org For example, studies on similar compounds have revealed that the quinoline (B57606) core can engage in hydrophobic interactions, while strategically placed functional groups can form novel hydrogen bonds, sometimes mediated by water molecules, with the target enzyme. nih.gov Validating these targets in cellular and in vivo models will be a critical step in translating these mechanistic insights into tangible applications.

    Chemoinformatics and Artificial Intelligence in Compound Design

    Chemoinformatics and artificial intelligence (AI) are poised to revolutionize the design and optimization of quinoline-based compounds. benthamdirect.com These computational tools can significantly accelerate the drug discovery process by reducing costs and time. azolifesciences.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can correlate the structural features of a series of compounds with their biological activity, helping to identify key pharmacophoric elements. nih.govmdpi.com

    For this compound, chemoinformatics can be used for virtual screening of large compound libraries to identify derivatives with improved properties. azolifesciences.com Molecular docking simulations can predict the binding affinity and orientation of designed molecules within the active site of a validated target, such as a protein kinase or reverse transcriptase. nih.govnih.gov Furthermore, molecular dynamics simulations can provide a deeper understanding of the dynamic interactions between the ligand and its receptor over time. nih.gov By analyzing the contour maps generated from 3D-QSAR models, researchers can identify regions where steric bulk, electrostatic interactions, or hydrophobicity are favorable or unfavorable for activity, thereby guiding the rational design of novel, more potent analogs. nih.govmdpi.com The integration of AI and machine learning algorithms can further enhance these predictive models, leading to the design of compounds with optimized efficacy and drug-like properties. benthamdirect.com

    Interdisciplinary Research Collaborations (e.g., Chemical Biology, Materials Science)

    The versatile nature of the quinoline scaffold provides fertile ground for interdisciplinary research. researchgate.net In the field of chemical biology , derivatives of this compound could be developed as chemical probes to study complex biological processes. Their potential fluorescence properties, a common feature of quinoline-based molecules, could be exploited to visualize cellular components or track receptor-related signaling pathways. researchgate.net

    In materials science , quinoline derivatives are recognized for their potential in developing novel materials with interesting optical and electronic properties. researchgate.net The fused aromatic ring system can lead to p-type semiconductor behavior and luminescence, making them attractive for applications in photonics and light-emitting diodes (LEDs). researchgate.net Future collaborations could explore the incorporation of this compound into polymers or covalent organic frameworks (COFs) to create functional materials for sensing, catalysis, or efficient removal of pollutants. mdpi.com The bromine atom, in particular, offers a handle for further functionalization through cross-coupling reactions, expanding the possibilities for creating complex, functional materials.

    Unexplored Biological Activities and Therapeutic Potential (mechanistic focus only)

    While the quinoline scaffold is well-known for a broad spectrum of biological activities—including anticancer, antimalarial, and antimicrobial properties—the specific potential of this compound remains largely uncharted. nih.govnih.govnih.gov Future research should focus on exploring its activity against a diverse range of molecular targets with a clear mechanistic focus.

    One promising area is the inhibition of protein kinases, which are often dysregulated in cancer. researchgate.netnih.gov The quinoline core can serve as a scaffold to position substituents that interact with the ATP-binding site of kinases. Another potential mechanism could be the inhibition of sirtuins (SIRTs), a class of NAD+-dependent deacetylases involved in cellular processes like metabolism and cancer. frontiersin.org Derivatives of quinoline-4-carboxylic acid have been designed as SIRT3 inhibitors, inducing cell cycle arrest and differentiation in cancer cells. frontiersin.org Furthermore, the ability of the quinoline-4-carboxylic acid motif to chelate divalent metals could be a potential mechanism for its antiproliferative effects. nih.gov A systematic investigation into these and other potential mechanisms, such as the inhibition of DNA methyltransferases (DNMTs) or histone deacetylases (HDACs), could uncover novel therapeutic applications for this compound. acs.org

    Table 2: Potential Mechanistic Targets for Quinoline-4-Carboxylic Acid Derivatives

    Target Class Example Target Potential Therapeutic Area Mechanistic Rationale
    Enzymes Dihydroorotate Dehydrogenase (DHODH) Cancer, Autoimmune Disorders, Viral Infections Inhibition of pyrimidine biosynthesis, halting cell proliferation. nih.govelsevierpure.com
    Protein Kinases Various (e.g., EGFR, VEGFR) Cancer Competitive inhibition at the ATP-binding site, disrupting signaling pathways. researchgate.netnih.gov
    Sirtuins SIRT3 Cancer Inhibition of deacetylation activity, leading to cell cycle arrest and differentiation. frontiersin.org
    Epigenetic Modifiers DNMTs, HDACs Cancer Dual inhibition can lead to enhanced antitumor efficacy. acs.org

    Challenges and Opportunities in the Development of Quinoline-Based Research Tools

    The development of quinoline-based compounds, including this compound, as research tools and therapeutic agents presents both challenges and significant opportunities. nih.gov

    Challenges:

    Synthesis: Developing scalable, cost-effective, and environmentally friendly synthetic routes remains a key challenge. researchgate.netmdpi.com

    Bioavailability and Drug-likeness: Issues such as poor solubility or bioavailability can hinder the translation of potent compounds into effective drugs. researchgate.net

    Selectivity and Off-Target Effects: Achieving high selectivity for the intended biological target while minimizing off-target effects is crucial to avoid toxicity. researchgate.net

    Resistance: For antimicrobial or anticancer applications, the development of resistance mechanisms by pathogens or cancer cells is a persistent concern. nih.gov

    Opportunities:

    Privileged Scaffold: The quinoline ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and approved drugs, indicating its favorable properties for biological interactions. researchgate.netnih.gov

    Synthetic Versatility: The quinoline core is readily functionalized at multiple positions, allowing for the generation of large, structurally diverse libraries of compounds for screening and optimization. nih.govresearchgate.net

    Broad Spectrum of Activity: The demonstrated efficacy of quinoline derivatives against a wide range of diseases provides a strong foundation for exploring new therapeutic applications. researchgate.netnih.gov

    Technological Advances: The increasing sophistication of computational design tools, high-throughput screening methods, and novel synthetic methodologies provides powerful new avenues for accelerating the development of quinoline-based research tools and therapeutics. benthamdirect.comsciencedaily.com

    By systematically addressing these challenges and leveraging the inherent opportunities, the scientific community can unlock the full potential of this compound and the broader class of quinoline derivatives.

    Q & A

    Basic Research Questions

    Q. What synthetic routes are optimal for preparing 5-bromo-2-methylquinoline-4-carboxylic acid, and how can reaction conditions be optimized?

    • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromination of 2-methylquinoline-4-carboxylic acid derivatives using reagents like NBS (N-bromosuccinimide) under controlled temperatures (e.g., 60–80°C) in DMF or THF may introduce the bromo group. Subsequent purification via column chromatography and recrystallization ensures high yields (>75%) .
    • Optimization : Monitor reaction progress using TLC and adjust stoichiometry of brominating agents to avoid over-bromination. Temperature control minimizes side reactions like decarboxylation .

    Q. How can researchers confirm the structural integrity and purity of this compound?

    • Analytical Techniques :

    • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR verify substituent positions (e.g., methyl at C2, bromo at C5). Expected shifts: C4-COOH (~170 ppm in 13C^{13}C), aromatic protons (6.8–8.5 ppm in 1H^1H) .
    • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%). Mobile phase: acetonitrile/water (70:30) with 0.1% TFA .
      • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]+^+ (expected m/z: 296.0) .

    Q. What safety protocols are critical when handling this compound?

    • Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust/aerosols .
    • Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent degradation .

    Advanced Research Questions

    Q. How does the bromo substituent influence the compound’s reactivity in cross-coupling reactions?

    • Mechanistic Insight : The C5-bromo group acts as a leaving site in Suzuki-Miyaura couplings. Use Pd(PPh3_3)4_4 catalyst with arylboronic acids (1.2 eq) in THF/Na2_2CO3_3 (aq) at 80°C for 12 hours. The methyl group at C2 stabilizes the quinoline ring, reducing steric hindrance .
    • Regioselectivity : DFT calculations suggest higher electron density at C5 due to electron-withdrawing COOH group, favoring oxidative addition at C5-Br .

    Q. What strategies resolve contradictions in biological activity data across studies?

    • Case Study : Discrepancies in antimicrobial IC50_{50} values (e.g., 5–50 µM) may arise from assay conditions (e.g., bacterial strain variability). Standardize protocols:

    • Use CLSI guidelines for MIC assays.
    • Validate via dose-response curves and positive controls (e.g., ciprofloxacin) .
      • Data Triangulation : Combine in vitro results with molecular docking (e.g., binding to E. coli DNA gyrase) to confirm mechanism .

    Q. How can computational methods predict the compound’s pharmacokinetic properties?

    • In Silico Tools :

    • ADMET Prediction : SwissADME estimates moderate solubility (LogP ~2.5) and CYP450 inhibition risk (CYP3A4).
    • Docking Studies (AutoDock Vina) : Quinoline core binds to hydrophobic pockets of target proteins (e.g., kinase ATP sites). The COOH group enhances solubility but reduces blood-brain barrier penetration .

    Retrosynthesis Analysis

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    Reactant of Route 1
    Reactant of Route 1
    5-Bromo-2-methylquinoline-4-carboxylic acid
    Reactant of Route 2
    5-Bromo-2-methylquinoline-4-carboxylic acid

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.